molecular formula C7H7N3 B1386712 1H-Pyrrolo[3,2-b]pyridin-3-amine CAS No. 1092960-98-9

1H-Pyrrolo[3,2-b]pyridin-3-amine

Cat. No. B1386712
CAS RN: 1092960-98-9
M. Wt: 133.15 g/mol
InChI Key: RPDXAJRRBUWIQF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-3-amine belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . It has been used in the design of a series of derivatives with potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine derivatives has been reported in several studies . The structure-based design strategy has been used to design these derivatives as potent FGFR inhibitors .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-b]pyridin-3-amine can be found in various databases . It consists of a pyrrole ring fused to a pyridine, forming a bicyclic heterocyclic compound .


Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridin-3-amine undergoes various chemical reactions. For instance, it has been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[3,2-b]pyridin-3-amine can be analyzed using various techniques . For instance, its yield, melting point, and ATR-FTIR values can be determined .

Scientific Research Applications

Antidiabetic Applications

“1H-Pyrrolo[3,2-b]pyridin-3-amine” derivatives have shown promise in reducing blood glucose levels, which could be beneficial in the treatment of diabetes and related conditions such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .

Antileishmanial Efficacy

Derivatives of pyrrolopyridine have been synthesized and evaluated for their effectiveness against visceral leishmaniasis (VL), a severe parasitic disease .

Cancer Treatment

Some derivatives have been studied for their potential to inhibit the migration and invasion abilities of cancer cells, indicating possible applications in cancer treatment .

4. Fibroblast Growth Factor Receptor (FGFR) Inhibitors These compounds have also been evaluated as potent FGFR inhibitors, which play a role in various biological processes including cell growth, development, and tissue repair .

Cardiovascular Disease Management

Due to their ability to reduce blood glucose, these derivatives may also find application in managing cardiovascular diseases and hypertension .

Hyperlipidemia Treatment

The compounds could be beneficial in treating hyperlipidemia, a condition characterized by elevated levels of lipids in the blood .

Obesity-Related Disorders

They may also be useful in treating disorders resulting from obesity, by aiding in the reduction of blood glucose levels .

Synthesis of Heterocyclic Compounds

Pyrrolopyridine derivatives are key intermediates in the synthesis of various heterocyclic compounds with potential biomedical applications .

Safety And Hazards

The safety and hazards of 1H-Pyrrolo[3,2-b]pyridin-3-amine are important considerations. It has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDXAJRRBUWIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657105
Record name 1H-Pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-b]pyridin-3-amine

CAS RN

1092960-98-9
Record name 1H-Pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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